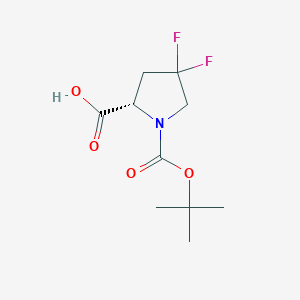

N-BOC-4,4-DIFLUORO-L-PROLINE

Description

The exact mass of the compound (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-10(11,12)4-6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMZYKCXBXPVPT-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629289 | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203866-15-3 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203866-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-4,4-difluoro-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-[(tert-butoxy)carbonyl]-4,4-difluoropyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-BOC-4,4-difluoro-L-proline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-BOC-4,4-difluoro-L-proline, a key building block in modern medicinal chemistry and drug discovery.

Core Chemical Properties

This compound, with the CAS number 203866-15-3, is a synthetic amino acid derivative that plays a crucial role in peptide synthesis and the development of novel therapeutics.[1] Its structure incorporates a difluoromethyl group, which significantly enhances the metabolic stability and bioactivity of peptides.[1][2] This fluorination also influences the conformational preferences of the proline ring, making it a valuable tool for controlling peptide and protein structures.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅F₂NO₄ | [4] |

| Molecular Weight | 251.23 g/mol | [3][4] |

| CAS Number | 203866-15-3 | [4] |

| Appearance | White to off-white solid, powder, or crystals | [5] |

| Melting Point | 120-124 °C | [3] |

| Boiling Point (Predicted) | 340.4 ± 42.0 °C | [6] |

| Density (Predicted) | 1.31 ± 0.1 g/cm³ | [6] |

| pKa (Predicted) | 3.06 ± 0.40 | [6] |

| Optical Activity | [α]22/D -69.0° in chloroform | [3] |

Spectroscopic Data

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the tert-butoxycarbonyl (BOC) group (a singlet around 1.4 ppm) and the protons on the pyrrolidine ring. The protons on the carbon adjacent to the fluorine atoms will exhibit complex splitting patterns due to geminal and vicinal H-F coupling.

-

¹³C NMR: The carbon NMR will display resonances for the carbonyl carbons of the BOC and carboxylic acid groups, the quaternary carbon of the BOC group, the methyl carbons of the BOC group, and the carbons of the pyrrolidine ring. The carbon atom bearing the two fluorine atoms will show a characteristic triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for studying the conformation of peptides and proteins containing 4,4-difluoro-L-proline.[3] It is expected to show a complex signal due to geminal F-F coupling and vicinal H-F coupling.

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C-H stretches of the alkyl groups, the C=O stretches of the BOC and carboxylic acid groups, and the C-F stretches of the difluoromethyl group.

2.3. Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 250.[1]

Experimental Protocols

3.1. Synthesis of this compound

A common method for the synthesis of this compound is the hydrolysis of its corresponding methyl ester.[1]

Experimental Workflow: Synthesis of this compound

Caption: Synthesis of this compound.

Detailed Methodology: [1]

-

Dissolve this compound methyl ester (1.0 equivalent) in a mixture of methanol and tetrahydrofuran.

-

Add a 2 M aqueous solution of sodium hydroxide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous phase with water and acidify with a 2 M hydrochloric acid solution.

-

Extract the product with dichloromethane three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.

3.2. Purification by Recrystallization

While a specific protocol for this compound is not detailed in the reviewed literature, a general procedure for recrystallization of similar compounds can be adapted. The choice of solvent is critical and typically involves a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system of ethyl acetate/hexanes is often effective for compounds of this type.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of peptide-based pharmaceuticals.[2] The incorporation of the 4,4-difluoro-L-proline moiety can enhance the metabolic stability and binding affinity of peptides to their biological targets.[1]

4.1. Pan-Aurora Kinase Inhibitors

This compound is a key reagent in the preparation of pyrrolotriazines, which act as potent pan-Aurora kinase inhibitors.[1][6] Aurora kinases are a family of serine/threonine kinases that play a critical role in cell cycle regulation, and their overexpression is implicated in various cancers.[7]

Aurora Kinase Signaling Pathway and Inhibition

The Aurora kinases (A, B, and C) are essential for proper mitotic progression.[8] Aurora A is involved in centrosome maturation and separation, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[8][9] Overexpression of these kinases can lead to genomic instability and tumorigenesis.[7] Pyrrolotriazine-based inhibitors, synthesized using this compound, act as ATP-competitive inhibitors of Aurora kinases, thereby disrupting mitosis and inducing apoptosis in cancer cells.[9]

Caption: Inhibition of Aurora Kinase Signaling Pathway.

Stability and Storage

This compound is stable under recommended storage conditions.[6] It should be kept in a dark place, sealed in a dry container at room temperature.[6]

Safety Information

This compound may cause skin and eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.[3]

References

- 1. This compound | 203866-15-3 [chemicalbook.com]

- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Boc-4,4-difluoro- L -proline 97 203866-15-3 [sigmaaldrich.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound, 97+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 7. lktlabs.com [lktlabs.com]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid structure

An In-depth Technical Guide to (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic Acid

Abstract

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid, also known as N-Boc-4,4-difluoro-L-proline, is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug discovery. The incorporation of gem-difluoro functionality at the C4 position of the proline ring introduces unique conformational constraints and modulates the electronic properties of the molecule. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Identification

The chemical structure of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is characterized by a pyrrolidine ring with a carboxylic acid at the C2 position in the (S)-configuration. The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, and two fluorine atoms are attached to the C4 position.

Caption: 2D Structure of the title compound.

Table 1: Chemical Identifiers and Properties

| Property | Value |

| Molecular Formula | C10H15F2NO4[1][2] |

| Molecular Weight | 251.23 g/mol [1][2] |

| CAS Number | 203866-15-3[1][2] |

| Appearance | White solid[1] |

| Melting Point | 118 - 123 °C[1] |

| Optical Rotation | [a]D25 = -44 ± 2º (c=1.04 g/100mL in MeOH)[1] |

| Purity | ≥ 98% (HPLC)[1] |

| Synonyms | This compound, (2S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid[1][2] |

Synthesis

A common synthetic route to obtain (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid involves the hydrolysis of its corresponding methyl ester. The synthesis starts from the commercially available tert-butyl (S)-2-methyl-4-pyrrolidine-1,4-difluoropyrrolidine-2-carboxylate.

Caption: Synthetic workflow for the title compound.

Experimental Protocol: Hydrolysis of the Methyl Ester

This protocol details the final step in the synthesis of this compound from its methyl ester precursor.[3]

-

Dissolution: Dissolve 1.08 g (4.08 mmol) of tert-butyl (S)-2-methyl-4,4-difluoropyrrolidine-1,2-dicarboxylate in a mixture of 10 mL of methanol and 10 mL of tetrahydrofuran.[3]

-

Reaction: Add 6.12 mL of a 2 M aqueous solution of sodium hydroxide to the solution. Stir the reaction mixture at room temperature for 1 hour.[3]

-

Solvent Removal: After the reaction is complete, remove the organic solvents under reduced pressure.[3]

-

Acidification: Dilute the remaining aqueous phase with water and acidify by adding 6.12 mL of 2 M hydrochloric acid.[3]

-

Extraction: Extract the product with dichloromethane (3 times). Combine the organic layers.[3]

-

Washing and Drying: Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, and filter.[3]

-

Final Product: Remove the solvent under reduced pressure to obtain the final product as a white solid (yield: 1.01 g, 99%).[3]

Applications in Research and Drug Development

The unique structural features of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid make it a valuable building block in several areas of pharmaceutical research.

-

Peptide Synthesis: It is used to create fluorinated peptides. The difluoromethyl group can enhance the metabolic stability and bioactivity of these peptides.[1] This modification can lead to improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced binding affinity to biological targets.[1]

-

Medicinal Chemistry: This compound serves as a scaffold for the synthesis of various enzyme inhibitors and modulators.[1] It has been applied in the design of inhibitors for targets in therapeutic areas like oncology and neurology.[1] For instance, it is used as a molecular scaffold for synthesizing fibroblast activation protein, a trans-membrane serine protease.[4]

-

Conformational Control: The introduction of the gem-difluoro group at the 4-position of the proline ring induces a conformational bias, favoring the cis-conformer.[4] This property is valuable in peptide and protein chemistry for controlling the secondary structure. The conformational selectivity can be studied using 19F NMR, which is a powerful tool for analyzing the isomerization of peptides and proteins.[4]

-

Asymmetric Synthesis: As an S-enantiomer, it can be used as an additive or catalyst in asymmetric reactions.[4]

Physicochemical Data Summary

The following table summarizes key physicochemical data for (S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 251.23 g/mol | [2] |

| XLogP3-AA | 1.5 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 5 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Exact Mass | 251.09691428 Da | [2] |

| Monoisotopic Mass | 251.09691428 Da | [2] |

| Topological Polar Surface Area | 66.8 Ų | [2] |

| Heavy Atom Count | 17 | [2] |

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Standard precautionary measures, including the use of personal protective equipment such as gloves and safety glasses, should be taken when handling this chemical. Work should be conducted in a well-ventilated area.

Conclusion

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoro-2-pyrrolidinecarboxylic acid is a highly functionalized proline derivative with significant applications in modern drug discovery and chemical biology. Its synthesis is well-established, and its unique properties, stemming from the gem-difluoro substitution, provide researchers with a valuable tool for designing conformationally constrained peptides and small molecule inhibitors with enhanced pharmacological profiles. Further exploration of this and related fluorinated amino acids is expected to continue to contribute to the development of novel therapeutic agents.

References

An In-depth Technical Guide to N-BOC-4,4-difluoro-L-proline (CAS: 203866-15-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-BOC-4,4-difluoro-L-proline, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, and applications, with a particular focus on its role as a key building block for inhibitors of Fibroblast Activation Protein (FAP), a promising target in oncology.

Core Compound Properties

This compound is a synthetic derivative of the amino acid L-proline, featuring gem-difluorination at the 4-position of the pyrrolidine ring and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This modification imparts unique conformational properties and enhances metabolic stability, making it a valuable tool in peptide and small molecule design.[1][2]

| Property | Value | Reference |

| CAS Number | 203866-15-3 | [3] |

| Molecular Formula | C₁₀H₁₅F₂NO₄ | [3] |

| Molecular Weight | 251.23 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 120-124 °C | [3] |

| Optical Activity | [α]²²/D -69.0° in chloroform | [3] |

| Purity | ≥97% | [3] |

Synthesis and Spectroscopic Data

This compound can be synthesized from its corresponding methyl ester, this compound methyl ester. A general and high-yielding protocol involves the hydrolysis of the methyl ester under basic conditions, followed by acidification to afford the desired carboxylic acid.

A detailed experimental protocol for this conversion is provided in the "Experimental Protocols" section. The structural integrity of the compound is confirmed through various analytical techniques.

| Analytical Data | Description |

| Mass Spectrometry | LRMS (m/z): 250 (M-1)⁺[5] |

| ¹H NMR | Spectra show characteristic signals for the Boc group and the pyrrolidine ring protons. Due to the fluorine substitution, complex splitting patterns are often observed. |

| ¹³C NMR | The carbon spectrum will display signals corresponding to the Boc protecting group, the pyrrolidine ring, and the carboxylic acid. The C4 carbon signal is split due to coupling with the two fluorine atoms. |

| ¹⁹F NMR | The ¹⁹F NMR spectrum is a powerful tool for characterizing this compound and peptides containing it, often showing distinct signals for the two diastereotopic fluorine atoms, which can be used to study peptide conformation.[2] |

| HPLC | Purity is typically assessed by reversed-phase HPLC, with typical purities exceeding 97%. |

Applications in Drug Discovery: A Scaffold for FAP Inhibitors

A primary application of this compound is in the synthesis of inhibitors targeting Fibroblast Activation Protein (FAP).[1][2] FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers. Its enzymatic activity is implicated in tumor growth, invasion, and metastasis, making it an attractive therapeutic target.

The 4,4-difluoro-L-proline moiety serves as a key pharmacophore that can be incorporated into various molecular scaffolds to generate potent and selective FAP inhibitors. For instance, it is a crucial component in the development of quinoline-based FAP inhibitors.

Biological Activity of Derived FAP Inhibitors

The following table summarizes the in vitro inhibitory activity of representative FAP inhibitors synthesized using proline derivatives.

| Compound | Target | IC₅₀ (nM) | Selectivity | Reference |

| UAMC1110 | FAP | 3.7 ± 0.2 | >1000-fold vs DPPs, ~3-fold vs PREP | [6] |

| [¹⁸F]AlF-H₃RESCA-FAPI | FAP | Kₑ < 10.09 pM | - | [7] |

| N-(pyridine-4-carbonyl)-d-Ala-boroPro | FAP | 36 ± 4.8 | >350-fold vs PREP | [1] |

| N-(4-quinolinoyl)-Gly-(2-cyanopyrrolidine) | FAP | 10.3 ± 0.4 | >1000-fold vs DPPs, >83-fold vs PREP | [6] |

FAP-Mediated Signaling Pathways

FAP is known to modulate several key signaling pathways that contribute to cancer progression. Inhibition of FAP can disrupt these pathways, leading to reduced tumor growth and metastasis. The primary pathways influenced by FAP activity include:

-

PI3K/AKT Pathway: FAP activation can lead to the phosphorylation and activation of AKT, a central node in cell survival, proliferation, and growth.

-

Sonic Hedgehog (SHH)/GLI1 Pathway: FAP has been shown to upregulate the SHH signaling pathway, which is involved in tumorigenesis and cancer stem cell maintenance.

Below is a diagram illustrating the central role of FAP in activating these pro-tumorigenic signaling cascades.

Caption: FAP activates the PI3K/AKT and SHH/GLI1 signaling pathways.

Experimental Protocols

Synthesis of this compound

This protocol describes the hydrolysis of this compound methyl ester to the corresponding carboxylic acid.[5]

Materials:

-

This compound methyl ester

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran (1:1 v/v).

-

Add 2 M aqueous sodium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the organic solvents under reduced pressure.

-

Dilute the remaining aqueous phase with water and acidify with 2 M hydrochloric acid until the pH is acidic.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain this compound as a white solid.

Caption: Workflow for the synthesis of the target compound.

General Protocol for Peptide Coupling

This protocol outlines the general steps for incorporating this compound into a peptide sequence using solid-phase peptide synthesis (SPPS).

Materials:

-

This compound

-

Resin-bound peptide with a free N-terminal amine

-

Coupling reagent (e.g., HATU, HBTU)

-

Base (e.g., DIPEA, NMM)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Procedure:

-

Swell the resin-bound peptide in DMF.

-

In a separate vessel, dissolve this compound (3 eq), the coupling reagent (2.9 eq), and the base (6 eq) in DMF to pre-activate the amino acid.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

Monitor the reaction completion using a suitable test for secondary amines (e.g., Isatin test).

-

Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Caption: General workflow for peptide coupling.

Cell-Based Assay for FAP Inhibitor Evaluation

This protocol provides a general workflow for determining the in vitro potency (IC₅₀) of a FAP inhibitor derived from this compound.[8][9]

Materials:

-

FAP-expressing cells (e.g., U87MG)

-

FAP inhibitor test compound

-

Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC)

-

Phosphate-buffered saline (PBS)

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Seed FAP-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the FAP inhibitor test compound.

-

Incubate the cells with the different concentrations of the inhibitor for a defined period.

-

Add the fluorogenic FAP substrate to each well.

-

Measure the fluorescence intensity over time using a fluorescence plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

This compound is a valuable and versatile building block for the development of novel therapeutics, particularly in the field of oncology. Its unique structural features facilitate the design of potent and selective FAP inhibitors, which have the potential to disrupt key pro-tumorigenic signaling pathways. The experimental protocols and data presented in this guide are intended to support researchers in the synthesis, characterization, and application of this important compound in their drug discovery efforts.

References

- 1. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ossila.com [ossila.com]

- 3. N-Boc-4,4-difluoro- L -proline 97 203866-15-3 [sigmaaldrich.com]

- 4. This compound, 97+%, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Biological Evaluation of a Novel [18F]AlF-H3RESCA-FAPI Radiotracer Targeting Fibroblast Activation Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A cell-based fluorescent assay for FAP inhibitor discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Document: A cell-based fluorescent assay for FAP inhibitor discovery. (CHEMBL4622911) - ChEMBL [ebi.ac.uk]

An In-depth Technical Guide to the Physical Properties of N-BOC-4,4-difluoro-L-proline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-BOC-4,4-difluoro-L-proline is a fluorinated derivative of the amino acid proline, featuring a tert-butyloxycarbonyl (BOC) protecting group on the amine and geminal fluorine atoms at the C4 position of the pyrrolidine ring. This strategic fluorination imparts unique conformational constraints and electronic properties, making it a valuable building block in medicinal chemistry and peptide design. The presence of the difluoro group can enhance the metabolic stability, binding affinity, and overall pharmacological profile of peptides and small molecules.[1] This guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for its characterization, and its application in a standard synthetic workflow.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| CAS Number | 203866-15-3 |

| Molecular Formula | C₁₀H₁₅F₂NO₄ |

| Molecular Weight | 251.23 g/mol |

| Appearance | White to cream solid, crystalline powder |

| Melting Point | 120-124 °C[2][3] |

| 120-140 °C[1] | |

| Optical Rotation | [α]²²/D = -69.0° (c = 1 in chloroform)[2][3] |

| [α] = -44.19° (c = 1)[1] | |

| Purity | ≥97%[2][3] |

| Mass Spectrometry | LRMS (m/z): 250 (M-1)⁻[4][5] |

| Storage Conditions | Store in a dark, dry place at room temperature or refrigerated (0-8°C). |

Experimental Protocols

Detailed methodologies for the determination of key physical properties and the synthesis of this compound are outlined below.

Synthesis of this compound

This protocol describes the hydrolysis of the corresponding methyl ester to yield the carboxylic acid.[4][5]

-

Starting Material: this compound methyl ester (1.08 g, 4.08 mmol).

-

Reagents: Methanol (10 mL), Tetrahydrofuran (10 mL), 2 M Sodium Hydroxide (aqueous, 6.12 mL), 2 M Hydrochloric Acid (aqueous), Dichloromethane, Brine, Anhydrous Magnesium Sulfate.

-

Procedure:

-

Dissolve this compound methyl ester in a mixture of methanol and tetrahydrofuran.

-

Add the 2 M aqueous sodium hydroxide solution to the mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the organic solvents (methanol and tetrahydrofuran) under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify by adding 2 M hydrochloric acid.

-

Extract the product from the acidified aqueous phase with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure to yield this compound as a white solid.[4][5]

-

Characterization Methods

a) Melting Point Determination

The melting point is determined using the capillary method with a standard melting point apparatus.[6]

-

Sample Preparation: The crystalline solid is finely powdered using a mortar and pestle. A small amount of the powder is packed into a capillary tube to a height of 2-3 mm.

-

Measurement:

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

b) Optical Rotation Measurement

Optical rotation is measured using a polarimeter to confirm the stereochemical integrity of the L-enantiomer.[6]

-

Sample Preparation: An accurately weighed sample (e.g., 100 mg) is dissolved in a specific solvent (e.g., chloroform) in a 10 mL volumetric flask to achieve a known concentration (c = 1 g/100 mL).

-

Measurement:

-

The polarimeter is calibrated with a solvent blank.

-

The sample solution is transferred to a 1 dm (100 mm) polarimeter cell.

-

The angular rotation (α) is measured at a specific temperature (e.g., 22°C) using the sodium D-line (589 nm).

-

The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.

-

c) Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: In a suitable deuterated solvent (e.g., CDCl₃), the spectrum is expected to show a characteristic singlet for the nine equivalent protons of the BOC group around 1.4 ppm. Other signals will correspond to the protons of the pyrrolidine ring, with splitting patterns influenced by the fluorine atoms.

-

¹³C NMR: The spectrum will confirm the presence of the BOC group with signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm). The carbonyl carbons of the BOC group and the carboxylic acid will also be present at distinct chemical shifts.[7]

-

¹⁹F NMR: This is a particularly powerful technique for this molecule. The two diastereotopic fluorine atoms will exhibit distinct chemical shifts, and the difference between these shifts (ΔδFF) is highly sensitive to the conformation of the proline ring and the cis/trans isomerism of the adjacent peptide bond.[1][8][9]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The spectrum, typically recorded using a KBr pellet, will show characteristic absorption bands. Key expected vibrations include a broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹), a strong C=O stretch from the BOC carbamate (~1700-1680 cm⁻¹), another C=O stretch from the carboxylic acid (~1750-1730 cm⁻¹), and C-F stretching vibrations.[10][11]

-

-

Mass Spectrometry (MS):

Mandatory Visualization: Application in Peptide Synthesis

This compound is primarily used as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following diagram illustrates the key steps in one cycle of Boc-SPPS for the incorporation of an amino acid.

A cyclical workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

References

- 1. ossila.com [ossila.com]

- 2. N-Boc-4,4-difluoro- L -proline 97 203866-15-3 [sigmaaldrich.com]

- 3. N-Boc-4,4-二氟-L-脯氨酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 203866-15-3 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

N-BOC-4,4-difluoro-L-proline: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of N-BOC-4,4-difluoro-L-proline

Abstract

This compound is a synthetic amino acid derivative that has garnered significant interest in medicinal chemistry and drug development. Its unique structural feature, the gem-difluoro substitution at the C4 position of the proline ring, imparts profound effects on the conformational behavior of peptides and proteins into which it is incorporated. This technical guide provides a comprehensive overview of the molecular properties, synthesis, and applications of this compound, with a focus on its role in the development of enzyme inhibitors and as a tool for conformational analysis.

Molecular Properties and Characterization

This compound is a white solid at room temperature. The introduction of the two fluorine atoms significantly alters the electronic properties of the pyrrolidine ring, influencing its pucker and the rotational barrier of the preceding peptide bond.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 251.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₅F₂NO₄ | [1] |

| CAS Number | 203866-15-3 | [1] |

| Appearance | White solid | |

| Melting Point | 120-124 °C | [1] |

| Optical Activity | [α]₂₂/D -69.0° in chloroform | [1] |

| SMILES | CC(C)(C)OC(=O)N1CC(F)(F)C[C@H]1C(O)=O | [1] |

| InChI Key | WTMZYKCXBXPVPT-LURJTMIESA-N | [1] |

Spectroscopic Data:

While a complete, publicly available dataset is not consistently reported in a single source, the following represents typical spectroscopic characteristics. 19F NMR is particularly informative for this compound and its derivatives, as the chemical shifts of the diastereotopic fluorine atoms are highly sensitive to the local conformational environment.[2][3]

-

¹H NMR: Signals corresponding to the BOC protecting group, the proline ring protons, and the carboxylic acid proton.

-

¹³C NMR: Resonances for the carbonyl carbons, the quaternary carbon of the BOC group, and the carbons of the difluorinated pyrrolidine ring.

-

¹⁹F NMR: The two fluorine atoms are diastereotopic and will typically show distinct resonances. The difference in their chemical shifts (ΔδFF) is a sensitive probe of the ring pucker and the cis/trans isomerism of the preceding amide bond.[2][3] A small ΔδFF (0-3 ppm) is indicative of a trans amide bond, while a larger ΔδFF (5-12 ppm) suggests a cis conformation.[3]

-

Mass Spectrometry: LRMS (m/z): 250 (M-1)⁺.[4]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the hydrolysis of its corresponding methyl ester.

Experimental Protocol: Hydrolysis of this compound methyl ester

This procedure outlines the final step in the synthesis of the title compound from its methyl ester precursor.

Materials:

-

This compound methyl ester

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2 M aqueous sodium hydroxide (NaOH)

-

2 M aqueous hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound methyl ester (1.0 eq) in a mixture of methanol and tetrahydrofuran.[4]

-

Add 2 M aqueous sodium hydroxide (1.5 eq) to the solution.[4]

-

Stir the reaction mixture at room temperature for 1 hour.[4]

-

Remove the organic solvents (methanol and THF) under reduced pressure.[4]

-

Dilute the remaining aqueous solution with water and acidify to a low pH with 2 M hydrochloric acid.[4]

-

Extract the product with dichloromethane (3x).[4]

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[4]

-

Remove the solvent under reduced pressure to yield this compound as a white solid. A typical yield for this hydrolysis step is approximately 99%.[4]

Applications in Drug Discovery and Chemical Biology

The unique conformational constraints imposed by the 4,4-difluoro substitution make this amino acid a valuable tool in drug design and protein engineering.

Conformational Control in Peptides

Proline is unique among amino acids for its ability to adopt both cis and trans conformations of the preceding peptide bond, with the trans form generally being more stable. The gem-difluoro substitution at the 4-position significantly influences this equilibrium. The strong electron-withdrawing effect of the fluorine atoms can alter the puckering of the pyrrolidine ring and lower the energy barrier for cis-trans isomerization.[5] In certain contexts, incorporation of 4,4-difluoroproline can favor the cis conformation.[6] This conformational control is a powerful tool for designing peptidomimetics with specific three-dimensional structures required for biological activity.

Development of Fibroblast Activation Protein (FAP) Inhibitors

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis.[7][8] This makes FAP an attractive target for cancer therapy and diagnostic imaging. Potent and selective FAP inhibitors have been developed based on a (4-quinolinoyl)glycyl-2-cyanopyrrolidine scaffold.[1][9] The 2-cyanopyrrolidine moiety acts as a "warhead" that covalently modifies the active site serine of FAP. Structure-activity relationship studies have shown that replacing the cyanopyrrolidine with 4,4-difluoroproline can lead to highly potent and selective inhibitors.

Table 2: Inhibitory Activity of Selected FAP Inhibitors

| Compound | FAP IC₅₀ (nM) | Reference |

| Talabostat (Val-boroPro) | - | [1] |

| N-(4-quinolinoyl)glycyl-(2S)-cyanopyrrolidine | ~3.0 (Kᵢ) | [1] |

| Optimized (4-quinolinoyl)glycyl-2-cyanopyrrolidine derivatives | Low nanomolar | [9] |

| N-(pyridine-4-carbonyl)-D-Ala-boroPro | 36 ± 4.8 | [10] |

Fibroblast Activation Protein (FAP) Signaling in Cancer

FAP contributes to the pro-tumorigenic microenvironment through several mechanisms. Its enzymatic activity remodels the extracellular matrix (ECM), which can facilitate cancer cell invasion.[11] FAP can also influence intracellular signaling pathways that promote cell proliferation and migration, such as the PI3K/Akt pathway.[7][8] Inhibition of FAP is therefore a promising strategy to disrupt the supportive tumor stroma.

Application in Aurora Kinase Inhibitor Synthesis

This compound has also been utilized as a reagent in the synthesis of pyrrolotriazines, which act as pan-Aurora kinase inhibitors and have shown anti-tumor activity. Aurora kinases are crucial regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound is a valuable building block for medicinal chemists and researchers in drug discovery. Its ability to modulate peptide conformation provides a powerful strategy for designing molecules with enhanced stability, bioavailability, and biological activity. The successful application of this and similar fluorinated proline analogs in the development of potent and selective FAP inhibitors highlights its potential in cancer therapy. Future research will likely continue to explore the use of this compound in a variety of therapeutic areas where precise control over peptide and protein conformation is key to achieving desired pharmacological outcomes.

References

- 1. Selective Inhibitors of Fibroblast Activation Protein (FAP) with a (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pro-tumorigenic roles of fibroblast activation protein in cancer: back to the basics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]

- 9. Extended structure-activity relationship and pharmacokinetic investigation of (4-quinolinoyl)glycyl-2-cyanopyrrolidine inhibitors of fibroblast activation protein (FAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Fibroblast activation protein and the tumour microenvironment: challenges and therapeutic opportunities [frontiersin.org]

A Technical Guide to N-BOC-4,4-difluoro-L-proline for Researchers

For researchers, scientists, and drug development professionals, N-BOC-4,4-difluoro-L-proline is a critical fluorinated amino acid derivative. Its unique structural properties make it an invaluable building block in the synthesis of peptidomimetics and other molecules designed for enhanced stability and biological activity. This guide provides an in-depth overview of its commercial availability, a detailed synthesis protocol, and its application in targeting key signaling pathways in disease.

Commercial Availability and Specifications

A variety of chemical suppliers offer this compound, catering to a range of research and development needs. The table below summarizes the offerings from several key suppliers, providing a comparative overview of purity, available quantities, and pricing.

| Supplier | Purity | Available Quantities | Price (USD) |

| Chem-Impex | ≥ 98% (HPLC) | 1g, 5g, 25g | $86.23 (1g), $265.40 (5g), $1,158.33 (25g) |

| Thermo Scientific Chemicals | ≥97.0 to ≤103.0% | 1g | $140.65 |

| Sigma-Aldrich | 97% | 500mg | Price not listed, requires login |

| ChemScene (via Fisher Scientific) | Not Specified | 10g | $43.32 |

| Echemi (various manufacturers) | 98-99% | Inquire for bulk | ~$10/kg (for pharmacy grade from one supplier) |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current information.

Experimental Protocol: Synthesis of this compound

The following is a general laboratory procedure for the synthesis of this compound, adapted from publicly available methods. This protocol is intended for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.

Materials:

-

This compound methyl ester

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2 M aqueous sodium hydroxide (NaOH)

-

2 M aqueous hydrochloric acid (HCl)

-

Dichloromethane (CH2Cl2)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

Dissolution: In a round-bottom flask, dissolve this compound methyl ester (1.0 equivalent) in a mixture of methanol and tetrahydrofuran.

-

Saponification: Add 2 M aqueous sodium hydroxide (1.5 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (methanol and THF) under reduced pressure using a rotary evaporator.

-

Acidification: Dilute the remaining aqueous solution with water and then acidify by the dropwise addition of 2 M hydrochloric acid until the product precipitates.

-

Extraction: Extract the product from the aqueous layer with dichloromethane (typically 3 portions).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield this compound as a solid.

Application in Targeting Fibroblast Activation Protein (FAP)

This compound serves as a crucial building block in the synthesis of inhibitors targeting Fibroblast Activation Protein (FAP). FAP is a serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis.[1][2] FAP's activity influences key signaling pathways within cancer cells, making it a promising therapeutic target.

The diagram below illustrates a simplified workflow for the development of FAP inhibitors and their subsequent impact on cancer cell signaling.

Caption: Workflow from this compound to FAP inhibition and downstream effects.

FAP has been shown to promote the growth and migration of cancer cells through the activation of signaling pathways such as the PI3K/AKT and Sonic Hedgehog (SHH)/Gli1 pathways.[1] By incorporating this compound into small molecule inhibitors, researchers can develop potent and selective agents that block the enzymatic activity of FAP. This inhibition leads to the downregulation of these pro-tumorigenic signaling cascades, ultimately reducing cancer cell proliferation and invasion. The unique properties of the difluorinated proline moiety can enhance the inhibitor's stability and binding affinity to FAP.[1][2]

References

The Stereochemical Landscape of N-BOC-4,4-difluoro-L-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-BOC-4,4-difluoro-L-proline, a synthetic derivative of the amino acid proline, has emerged as a powerful tool in peptide chemistry and drug discovery. The introduction of gem-difluorination at the C4 position of the proline ring profoundly influences its stereochemistry, offering unique conformational constraints and a valuable probe for structural biology. This technical guide provides an in-depth analysis of the stereochemistry of this compound, complete with experimental protocols and data presented for clarity and practical application.

Core Physicochemical and Stereochemical Properties

This compound is a white to cream-colored solid with the molecular formula C10H15F2NO4 and a molecular weight of 251.23 g/mol .[1][2] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 203866-15-3 | [1][2][3] |

| Molecular Formula | C10H15F2NO4 | [1][2][3] |

| Molecular Weight | 251.23 | [1][2][3] |

| Melting Point | 120-124 °C | |

| Optical Activity [α]22/D | -69.0° in chloroform | |

| Appearance | White to cream crystals or powder | [4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of its methyl ester precursor.[1][2]

Experimental Protocol: Hydrolysis of this compound methyl ester

Materials:

-

This compound methyl ester

-

Methanol (MeOH)

-

Tetrahydrofuran (THF)

-

2 M Sodium hydroxide (NaOH) solution

-

2 M Hydrochloric acid (HCl) solution

-

Dichloromethane (CH2Cl2)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Dissolve this compound methyl ester in a 1:1 mixture of methanol and tetrahydrofuran.

-

Add 1.5 equivalents of 2 M aqueous sodium hydroxide to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Remove the organic solvents (methanol and THF) under reduced pressure.

-

Dilute the remaining aqueous phase with water and then acidify to pH 2-3 by adding 2 M hydrochloric acid.

-

Extract the product with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a white solid.[1][2]

Stereochemical Implications of Difluorination

The presence of the two fluorine atoms at the C4 position has profound stereoelectronic effects on the pyrrolidine ring, influencing both the ring pucker and the cis-trans isomerization of the preceding peptide bond.

Proline Ring Pucker

The pyrrolidine ring of proline is not planar and exists in two major puckered conformations: Cγ-exo and Cγ-endo. The electron-withdrawing nature of the fluorine atoms can influence this equilibrium. While monofluorination at the 4-position can bias the ring pucker, 4,4-difluorination is thought to have canceling stereoelectronic effects, resulting in the exo and endo puckers having similar energies, which is closer to the conformational behavior of natural proline.[5][6]

Cis-Trans Amide Bond Isomerism

The amide bond preceding a proline residue can exist in either a cis or trans conformation. The energy barrier for isomerization between these two states is significant and can be a rate-limiting step in protein folding. This compound has been shown to favor the cis-conformer, with some studies indicating a preference of up to 78%.[3] This property is invaluable for stabilizing specific peptide conformations and for studying the role of cis-proline in biological systems.

Application as a ¹⁹F NMR Probe

A significant application of 4,4-difluoroproline is as a sensitive ¹⁹F NMR probe for studying proline conformation in peptides and proteins.[3][7] The two diastereotopic fluorine atoms exhibit distinct chemical shifts that are highly sensitive to the local conformational environment.

-

Trans Amide Bond: In the context of a trans X-Dfp (where Dfp is 4,4-difluoroproline) amide bond, the diastereotopic fluorines typically show a small difference in their chemical shifts (ΔδFF = 0–3 ppm).[7] This is often observed in disordered peptides where there is a mixture of exo and endo ring puckers.[7]

-

Cis Amide Bond: Conversely, a cis X-Dfp prolyl amide bond results in a large difference in the chemical shifts of the diastereotopic fluorines (ΔδFF = 5–12 ppm).[7] This is because the cis conformation strongly favors the endo ring pucker, leading to a more ordered structure and a greater differentiation of the fluorine environments.[7]

This distinct NMR signature allows for the quantification of cis-trans isomerism and the characterization of local order in peptides and even intrinsically disordered proteins.[7]

| Amide Conformation | Ring Pucker Preference | ¹⁹F NMR Chemical Shift Difference (ΔδFF) |

| Trans | Mixture of exo and endo | 0–3 ppm[7] |

| Cis | Strongly favors endo | 5–12 ppm[7] |

Conclusion

This compound is a valuable synthetic amino acid that offers unique stereochemical properties for researchers in chemistry and biology. Its influence on the cis-trans amide bond equilibrium and its utility as a ¹⁹F NMR probe make it a powerful tool for peptide design, protein folding studies, and the development of novel therapeutics. The detailed experimental protocol and compiled data in this guide serve as a practical resource for the effective application of this versatile molecule.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 203866-15-3 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. This compound, 97+%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]

- 5. Minimising conformational bias in fluoroprolines through vicinal difluorination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01493K [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fluorinated Amino Acids in Research

Section 1: The "Why": Unlocking Novel Functionalities with Fluorine

The Strategic Value of Fluorine in Biomolecular Design

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of fluorine into amino acids represents a paradigm shift from simple substitution to precision engineering.[1] Fluorinated amino acids (FAAs) are not merely analogues of their canonical counterparts; they are powerful tools that introduce unique physicochemical properties, enabling researchers to modulate biological activity, enhance therapeutic potential, and create sophisticated probes for mechanistic studies.[2][3] Unlike any other element, fluorine's distinct combination of high electronegativity, small van der Waals radius (comparable to hydrogen), and the exceptional strength of the C-F bond provides a unique handle to fine-tune molecular properties with minimal steric perturbation.[4][5] This guide provides a comprehensive overview of the core principles, field-proven methodologies, and cutting-edge applications of FAAs for researchers, scientists, and drug development professionals.

Causality: How Fluorine's Properties Translate to Function

The utility of FAAs stems directly from the fundamental properties of the fluorine atom. Understanding this cause-and-effect relationship is critical for rational design in any research program.

-

Modulating Electronic Environments and Acidity (pKa): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This can significantly lower the pKa of nearby acidic or basic groups.[3] This modulation can alter hydrogen bonding networks, change the protonation state of a residue at physiological pH, and critically influence enzyme-substrate interactions or receptor binding affinity.[3]

-

Tuning Hydrophobicity and Lipophilicity: The introduction of fluorine consistently increases the hydrophobicity of an amino acid side chain.[6] This "fluorous effect" can enhance a peptide's ability to cross cell membranes, improve its bioavailability, and drive specific protein folding patterns or protein-protein interactions.[6][7] Highly fluorinated domains can even create unique "fluorous" phases that self-segregate from both hydrophilic and lipophilic environments, offering novel strategies for protein self-assembly.[3]

-

Conformational Control: The polar C-F bond can engage in predictable electrostatic interactions with nearby functional groups, such as backbone amides or charged residues. These interactions can restrict side-chain rotational freedom, favoring specific rotameric states and pre-organizing a peptide or protein loop into a desired bioactive conformation.[8]

-

Blocking Metabolic Attack: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of ~110 kcal/mol. This makes it exceptionally resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[9] By replacing a metabolically labile C-H bond with a C-F bond, researchers can dramatically increase the in vivo half-life of a peptide therapeutic.[9]

Section 2: The "How": A Practical Guide to Creating Fluorinated Peptides and Proteins

The successful application of FAAs begins with their efficient and reliable incorporation into the target molecule. Two primary strategies dominate the field: chemical synthesis for peptides and biosynthetic incorporation for proteins.

Part A: Chemical Synthesis and Incorporation

Solid-Phase Peptide Synthesis (SPPS) is the workhorse for producing synthetic peptides, and the Fmoc/tBu strategy is readily adaptable for FAAs.[10][11]

This protocol outlines a self-validating system for synthesizing a peptide containing an FAA using standard manual or automated synthesizers. The causality behind each step is explained to ensure robust and reproducible outcomes.

1. Resin Selection and Swelling:

-

Step: Select a suitable resin based on the desired C-terminus (e.g., Rink Amide resin for a C-terminal amide, Wang resin for a C-terminal carboxylic acid).[12] Place the resin (e.g., 0.1 mmol scale) in a reaction vessel.

-

Causality: The resin is the solid support upon which the peptide is built. Proper swelling is critical for reagent accessibility to the growing peptide chain.

-

Procedure: Add N,N-dimethylformamide (DMF, ~10 mL/g resin) and allow the resin to swell for 15-30 minutes at room temperature. Drain the DMF.[12]

2. Fmoc Deprotection:

-

Step: Removal of the N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

-

Causality: This step exposes the free amine of the N-terminal residue, making it available for coupling with the next amino acid.

-

Procedure: Add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat once. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

3. Amino Acid Coupling (The Critical Step for FAAs):

-

Step: Activation and coupling of the incoming Fmoc-protected amino acid (standard or fluorinated).

-

Causality: The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the α-amino group and the reactivity of the carboxyl group in some FAAs, potentially slowing coupling kinetics. To counteract this, a slightly longer coupling time or a more potent coupling reagent may be required.

-

Procedure:

-

In a separate vial, dissolve the Fmoc-FAA (3-5 eq. relative to resin loading) in DMF.

-

Add a coupling agent (e.g., HBTU/HCTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.).

-

Allow the mixture to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 45-90 minutes at room temperature. (Standard amino acids may only require 30-60 minutes).

-

Wash the resin with DMF (3-5 times).

-

4. Validation & Capping (Self-Validating Checkpoint):

-

Step: Check for complete coupling and cap any unreacted amines.

-

Causality: Unreacted amines will result in deletion sequences, which are difficult to purify. The Kaiser test provides a qualitative readout of free primary amines. Capping acetylates these unreacted sites, preventing them from reacting in subsequent cycles.

-

Procedure:

-

Take a small sample of resin beads and perform a Kaiser test.[12] A blue bead color indicates incomplete coupling.

-

If coupling is incomplete: Repeat the coupling step (Step 3).

-

If coupling is complete (yellow/clear beads): Proceed to the next deprotection cycle. For particularly difficult sequences, it is good practice to cap any minute amounts of unreacted amines by treating the resin with acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 10 minutes.

-

5. Iteration and Final Cleavage:

-

Step: Repeat steps 2-4 for each amino acid in the sequence. After the final coupling, perform a final deprotection (Step 2).

-

Causality: The final cleavage cocktail must be chosen to efficiently remove the peptide from the resin and cleave all side-chain protecting groups without causing side reactions.

-

Procedure:

-

Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water).

-

Add the cocktail to the resin and agitate for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify by reverse-phase HPLC.

-

Part B: Biosynthetic Incorporation

For producing larger proteins, biosynthetic incorporation is the method of choice. The most common approach involves using an auxotrophic E. coli strain that cannot synthesize a particular canonical amino acid. When this amino acid is depleted from the growth medium and replaced with a fluorinated analogue, the cell's translational machinery incorporates the FAA into the protein of interest.[6][9]

This protocol provides a framework for replacing all tryptophan residues in a target protein with 5-fluorotryptophan (5FW).

1. Strain and Plasmid Preparation:

-

Step: Obtain a tryptophan auxotrophic E. coli strain (e.g., a strain with a mutation in the trpB or trpC gene). Transform this strain with the plasmid encoding your protein of interest under a tightly controlled promoter (e.g., T7).

-

Causality: An auxotrophic strain is essential to prevent the endogenous synthesis of the canonical amino acid, which would otherwise compete with and dilute the incorporation of the FAA. A tightly controlled promoter prevents leaky expression before the FAA is added.

2. Starter Culture Growth:

-

Step: Inoculate a single colony into 5-10 mL of a rich medium (e.g., LB broth) supplemented with the appropriate antibiotic and L-tryptophan (50 µg/mL).

-

Causality: The initial growth in rich media allows for rapid biomass accumulation before inducing protein expression under selective conditions.

-

Procedure: Grow overnight at 37°C with shaking.

3. Main Culture Growth and Induction:

-

Step: Pellet the starter culture, wash to remove tryptophan, and use it to inoculate a larger volume (e.g., 1 L) of M9 minimal medium supplemented with the antibiotic and all canonical amino acids except L-tryptophan.

-

Causality: This is the critical step where the cellular environment is switched from non-selective to selective. Washing the cells is crucial to remove any residual L-tryptophan from the starter culture.

-

Procedure:

-

Centrifuge the starter culture at 4000 x g for 10 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of M9 salts (no amino acids). Centrifuge again.

-

Resuspend the washed pellet and inoculate the 1 L M9 minimal medium.

-

Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Add the fluorinated analogue (e.g., 5-fluorotryptophan) to a final concentration of 50-100 µg/mL.

-

Induce protein expression by adding IPTG (e.g., to 1 mM final concentration).

-

Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

-

4. Harvest and Validation:

-

Step: Harvest the cells and purify the protein using standard methods (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Causality: It is essential to validate that the FAA has been successfully incorporated. Mass spectrometry is the gold standard for this validation.

-

Procedure:

-

Centrifuge the culture at 6000 x g for 15 minutes.

-

Lyse the cells and purify the target protein.

-

Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS). The mass shift corresponding to the replacement of tryptophan (C₁₁H₁₀N₂O) with 5-fluorotryptophan (C₁₁H₉FN₂O) is +18 Da per incorporation. A homogeneous peak shifted by (18 * n) Da, where n is the number of tryptophan residues, confirms successful global incorporation.

-

Section 3: The "What For": Field-Proven Applications and Methodologies

Part A: Enhancing Therapeutic Potential

The incorporation of FAAs is a validated strategy for overcoming the inherent limitations of peptide-based therapeutics, namely their poor metabolic stability.[5]

The susceptibility of peptides to degradation by proteases is a major hurdle in drug development. Fluorination can sterically or electronically hinder the ability of a protease to recognize and cleave a peptide bond. However, this effect is not always predictable and is highly dependent on the specific enzyme, the position of the FAA relative to the cleavage site, and the degree of fluorination.[8][13] A systematic study on model peptides designed for cleavage by α-chymotrypsin and pepsin revealed that increased stability was only observed in a few specific cases.[8][14]

| Peptide Sequence | Substitution | Enzyme | Relative Stability (vs. Control) | Reference |

| Ac-Ala-Ala-Phe-Ala-Ala-Lys-NH₂ | Control (Phe at P1) | α-Chymotrypsin | 1.0 | [8] |

| Ac-Ala-Ala-Pff -Ala-Ala-Lys-NH₂ | Pentafluoro-Phe (Pff) at P1 | α-Chymotrypsin | ~1.2x | [8] |

| Ac-Ala-Hfl -Phe-Ala-Ala-Lys-NH₂ | Hexafluoro-Leu (Hfl) at P2 | α-Chymotrypsin | ~2.5x | [8] |

| Ac-Leu-Pff -Phe-Ala-Leu-NH₂ | Pentafluoro-Phe (Pff) at P2 | Pepsin | ~0.8x (destabilized) | [8] |

| Buforin II | Leu → Hexafluoro-Leu | Trypsin | Modest Increase | [5] |

| Magainin 2 | Phe → Hexafluoro-Leu | Trypsin | Modest Increase | [5] |

Table 1: Quantitative Data on the Impact of Fluorination on Proteolytic Stability. The data illustrates that the effect is context-dependent and requires empirical validation.

FAAs are frequently used to design mechanism-based or "suicide" inhibitors.[15][16] In these inhibitors, the FAA acts as a latent reactive species. The target enzyme processes the inhibitor as if it were a natural substrate, but in doing so, it unmasks a reactive group that covalently modifies and irreversibly inactivates the enzyme.[16][17] The stability of the C-F bond is often key, but in this context, the fluoride ion's excellent leaving group ability can be exploited in the enzyme's active site.[16]

| Inhibitor Class | Target Enzyme Class | Mechanism | Reference |

| α-Fluoromethyl amino acids | PLP-dependent enzymes | Fluoride elimination generates a reactive Michael acceptor that alkylates the enzyme. | [16] |

| α-Trifluoromethyl ketones | Serine Proteases | The electron-withdrawing CF₃ group stabilizes the tetrahedral intermediate, trapping the active site serine. | [16] |

| 5-Fluorinated Pyrimidines | Thymidylate Synthase | Forms a stable covalent adduct with an active site cysteine, blocking DNA synthesis. | [16] |

Table 2: Examples of Fluorinated Amino Acid-based Mechanism-Based Inhibitors.

Part B: Illuminating Biological Systems with Advanced Spectroscopy

Because fluorine is absent from naturally occurring biomolecules, the ¹⁹F nucleus serves as a powerful and background-free spectroscopic probe.[18]

¹⁹F NMR is exquisitely sensitive to the local chemical environment.[18] The binding of a ligand near a fluorinated residue will almost invariably cause a change in the ¹⁹F chemical shift, providing a robust method for fragment screening, affinity determination, and druggability assessment.[2][19]

1. Protein Preparation:

-

Step: Prepare a protein sample with a single or a few FAA incorporations using the biosynthetic methods described in Section 2.2.

-

Causality: The goal is to have a simple ¹⁹F NMR spectrum with well-resolved peaks, where each peak corresponds to a specific FAA residue in the protein sequence. This allows for site-specific monitoring of interactions.

-

Procedure:

-

Express and purify the ¹⁹F-labeled protein to >95% purity.

-

Dialyze the protein into a suitable NMR buffer (e.g., 50 mM Phosphate, 100 mM NaCl, pH 7.0) containing 10% D₂O for the field frequency lock.

-

Concentrate the protein to a typical concentration of 25-100 µM.

-

2. NMR Data Acquisition:

-

Step: Acquire a simple 1D ¹⁹F NMR spectrum.

-

Causality: ¹⁹F has a high gyromagnetic ratio and 100% natural abundance, making 1D experiments fast and sensitive. No proton decoupling is typically required for simple chemical shift monitoring.[2]

-

Procedure (on a standard NMR spectrometer with a ¹⁹F-capable probe):

-

Tune and match the probe to the ¹⁹F frequency.

-

Acquire a 1D ¹⁹F spectrum. A simple pulse-acquire experiment is sufficient.

-

Typical parameters: spectral width of ~40-50 ppm, acquisition time of 0.1-0.2 s, relaxation delay of 1-2 s. A few hundred to a few thousand scans may be required depending on protein concentration.

-

Reference the spectrum to an external standard like trifluoroacetic acid (TFA).

-

3. Ligand Titration and Data Analysis:

-

Step: Acquire a series of 1D ¹⁹F spectra while titrating in a ligand of interest.

-

Causality: If the ligand binds, the chemical environment of nearby ¹⁹F nuclei will change, causing their corresponding peaks to shift. The magnitude of the chemical shift perturbation (CSP) is related to the binding affinity (Kd) and the exchange rate between the free and bound states.

-

Procedure:

-

Record a reference spectrum of the protein alone.

-

Prepare a concentrated stock of the ligand in the same NMR buffer.

-

Add small aliquots of the ligand stock to the protein sample, acquiring a 1D ¹⁹F spectrum after each addition.

-

Monitor the changes in chemical shifts for each resolved ¹⁹F peak.

-

Plot the chemical shift change (Δδ) versus the ligand concentration. Fit the resulting binding isotherm to the appropriate equation (e.g., a one-site binding model) to extract the dissociation constant (Kd).

-

X-ray crystallography provides atomic-resolution three-dimensional structures.[20] Incorporating FAAs can be a powerful tool, but it requires careful consideration.

-

Minimal Structural Perturbation: In many cases, even highly fluorinated amino acids like hexafluoroleucine can be accommodated within a protein's hydrophobic core with only minimal changes to the overall protein fold.[21] This makes FAAs excellent isosteric replacements for probing structure-function relationships.

-

Crystallization: The increased hydrophobicity of fluorinated proteins may alter their solubility and require re-screening of crystallization conditions. However, successful crystallization of highly fluorinated proteins has been demonstrated.[21]

-

Electron Density Interpretation: The high electron density of fluorine atoms can be an advantage, often making the side chains of FAAs clearly visible in electron density maps, which aids in model building and refinement.[21] This can be particularly useful for validating the conformation of the fluorinated side chain.

-

Validation: As with any crystallography experiment, the final model must be rigorously validated. The R-factor and R-free values are key indicators of how well the model fits the experimental diffraction data.[20] For fluorinated protein structures, it is also crucial to compare the structure to its non-fluorinated counterpart to assess any subtle conformational changes induced by the fluorination.

Section 4: Conclusion and Future Outlook

Fluorinated amino acids have transitioned from chemical curiosities to indispensable tools in the modern researcher's arsenal. Their ability to systematically modulate molecular properties has profound implications for peptide and protein design, from enhancing the therapeutic half-life of drugs to providing exquisitely sensitive probes for studying complex biological interactions. The experimental protocols detailed in this guide—from chemical synthesis and biosynthetic incorporation to advanced spectroscopic analysis—provide a robust framework for harnessing the power of fluorine. As synthetic methods become more sophisticated and our understanding of the subtle interplay between fluorination and protein structure deepens, the applications for these unique building blocks will undoubtedly continue to expand, pushing the boundaries of medicinal chemistry, structural biology, and synthetic biology.

Section 5: References

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

-

--INVALID-LINK--

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]

- 5. Antimicrobial activity and protease stability of peptides containing fluorinated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. peptide.com [peptide.com]

- 13. researchgate.net [researchgate.net]

- 14. Impact of fluorination of peptides on proteolytic stability: a case study with α-chymotrypsin and pepsin • Koksch Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 15. rroij.com [rroij.com]

- 16. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. biophysics.org [biophysics.org]

- 19. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]